

Application Notes and Protocols for Delamanid-D4 in Cell-Based Assays

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the utilization of **Delamanid-D4** as an internal standard in cell-based assays for the quantification of Delamanid, a critical drug in the treatment of multidrug-resistant tuberculosis (MDR-TB). This document outlines the mechanism of action of Delamanid, its effects on host cell signaling, and detailed protocols for its application in research settings.

Introduction

Delamanid is a potent anti-mycobacterial agent belonging to the nitro-dihydro-imidazooxazole class of compounds. It is a prodrug that requires activation by the deazaflavin (F420)-dependent nitroreductase (Ddn) enzyme system within Mycobacterium tuberculosis (Mtb).[1] Once activated, Delamanid inhibits the synthesis of essential mycolic acids, specifically methoxy- and keto-mycolic acids, which are vital components of the mycobacterial cell wall.[1] This disruption of the cell wall leads to bacterial cell death. **Delamanid-D4** is a stable, deuterium-labeled isotopologue of Delamanid, designed for use as an internal standard in analytical methods, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), to ensure accurate quantification of Delamanid in complex biological matrices.

Quantitative Data Summary

The following table summarizes key quantitative data for Delamanid in cell-based assays. This information is crucial for experimental design and data interpretation.

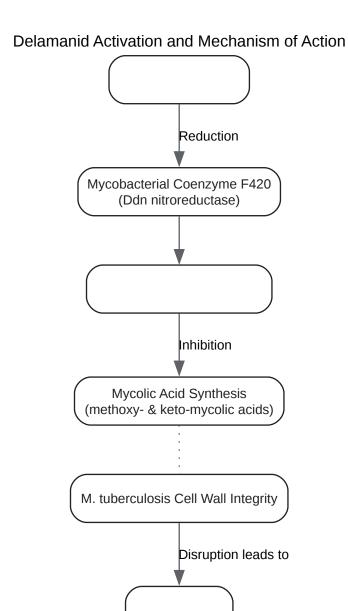


Parameter	Value	Cell Type	Target Organism	Reference
Intracellular Efficacy				
MIC (Minimum Inhibitory Concentration)	0.006 - 0.024 μg/mL	-	M. tuberculosis	[1][2]
Intracellular Activity	0.1 μg/mL (at 4h)	Human Macrophages	M. tuberculosis	[2]
Host Cell Effects				
Concentration for Cytokine Modulation	0.3 μg/mL	Human Macrophages (U937)	N/A	[3]
Pharmacokinetic s (for context)				
Cmax (100 mg single dose)	135 ng/mL	Human Plasma	N/A	

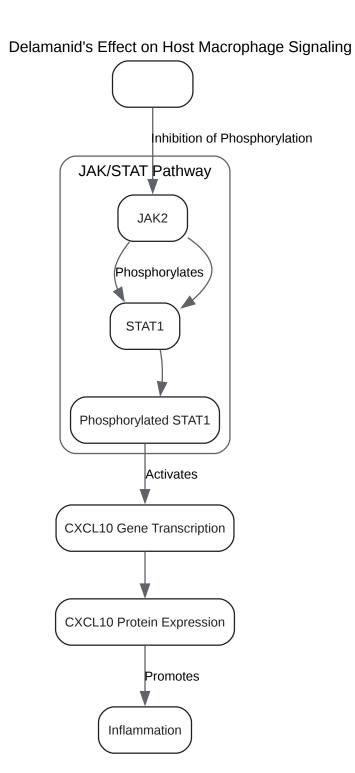
Signaling Pathways Delamanid's Mechanism of Action

Delamanid's primary mode of action is the inhibition of mycolic acid synthesis in Mycobacterium tuberculosis. This process is initiated by the reduction of the prodrug by the mycobacterial F420 coenzyme system.

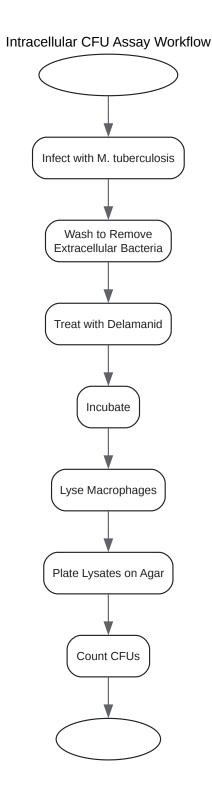






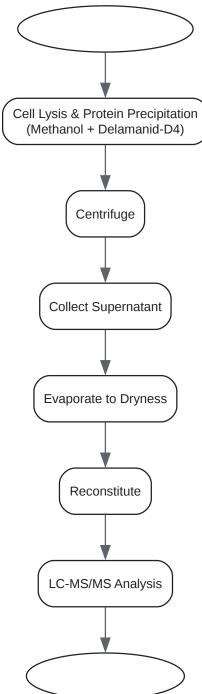








Intracellular Delamanid Quantification Workflow



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